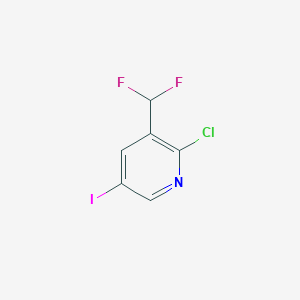

2-Chloro-3-(difluoromethyl)-5-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cloro-3-(difluorometil)-5-yodopirridina es un compuesto heterocíclico que contiene átomos de cloro, flúor y yodo unidos a un anillo de piridina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común es la difluorometilación de heterociclos a través de un proceso radical . Este proceso implica el uso de reactivos y catalizadores de difluorometilación para introducir el grupo difluorometil en el anillo de piridina.

Métodos de Producción Industrial

La producción industrial de 2-Cloro-3-(difluorometil)-5-yodopirridina puede implicar procesos de difluorometilación a gran escala utilizando sistemas catalíticos avanzados. Estos procesos están diseñados para ser eficientes y rentables, asegurando altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Cloro-3-(difluorometil)-5-yodopirridina puede experimentar varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de cloro y yodo pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.

Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes productos.

Reacciones de Acoplamiento Cruzado: El compuesto puede participar en reacciones de acoplamiento cruzado para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Reactivos como el yoduro de sodio (NaI) o el fluoruro de potasio (KF) se pueden utilizar para reacciones de intercambio de halógenos.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reacciones de Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias piridinas halogenadas, mientras que las reacciones de oxidación y reducción pueden producir diferentes derivados oxidados o reducidos.

Aplicaciones Científicas De Investigación

2-Cloro-3-(difluorometil)-5-yodopirridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en el desarrollo de moléculas biológicamente activas, incluyendo posibles fármacos.

Medicina: Se investiga su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: El compuesto se utiliza en la producción de materiales avanzados con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación.

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-3-(difluorometil)-5-yodopirridina implica su interacción con dianas moleculares y vías específicas. El grupo difluorometil puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y la estructura del compuesto con el que interactúa.

Comparación Con Compuestos Similares

Compuestos Similares

2-Cloro-3-(difluorometil)piridina: Este compuesto es similar pero carece del átomo de yodo.

3,6-Dicloro-4-(trifluorometil)piridazina: Otro heterociclo fluorado con diferentes patrones de halogenación.

2-Bromo-6-(difluorometil)piridina: Estructura similar con bromo en lugar de cloro.

Singularidad

2-Cloro-3-(difluorometil)-5-yodopirridina es única debido a la presencia de átomos de cloro y yodo junto con el grupo difluorometil. Esta combinación de halógenos y el grupo difluorometil confiere propiedades químicas distintas, lo que la hace valiosa para aplicaciones específicas en farmacéuticos y ciencia de materiales.

Actividad Biológica

2-Chloro-3-(difluoromethyl)-5-iodopyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, characterized by the presence of chlorine, iodine, and difluoromethyl substituents, modulates its interaction with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C6H4ClF2I, with a molecular weight of approximately 263.46 g/mol. The presence of halogens significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₂I |

| Molecular Weight | 263.46 g/mol |

| Melting Point | 85-87 °C |

| Boiling Point | 240 °C |

| Density | 1.7 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Notably, it has been shown to influence the activity of p38α mitogen-activated protein kinase (MAPK), which is involved in stress responses and inflammation. By modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), this compound may play a role in therapeutic strategies for inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several key biological activities:

1. Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies, making it a candidate for further exploration in the development of new antibiotics.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .

3. Anti-inflammatory Effects

As mentioned earlier, its ability to modulate cytokine release positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated the biological effects and potential applications of this compound:

Study 1: Anti-inflammatory Activity

In a study examining the effects on p38 MAPK signaling, researchers found that the compound significantly reduced the levels of TNF-α and IL-1β in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

A research team evaluated the compound's effect on various cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug candidate .

Propiedades

Fórmula molecular |

C6H3ClF2IN |

|---|---|

Peso molecular |

289.45 g/mol |

Nombre IUPAC |

2-chloro-3-(difluoromethyl)-5-iodopyridine |

InChI |

InChI=1S/C6H3ClF2IN/c7-5-4(6(8)9)1-3(10)2-11-5/h1-2,6H |

Clave InChI |

MIHBXLFUXIRWMC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1C(F)F)Cl)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.